Furathiocarb's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide
Furathiocarb's Mechanism of Action as an Acetylcholinesterase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Furathiocarb as an Acetylcholinesterase Inhibitor
Furathiocarb is a broad-spectrum carbamate (B1207046) insecticide that exerts its toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects and mammals.[1][2][3] As a member of the N-methyl carbamate class, furathiocarb's primary mode of action is the disruption of cholinergic signaling, which leads to the accumulation of the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[4] This accumulation results in excessive stimulation of cholinergic receptors, causing a range of neurotoxic effects, from muscle twitching and paralysis to eventual death in target organisms.[1]
Furathiocarb itself is a reversible inhibitor of AChE.[2] However, a significant aspect of its toxicology is its in vivo metabolism to carbofuran (B1668357), a more potent and toxic AChE inhibitor.[1][5] This biotransformation plays a crucial role in the overall insecticidal activity and mammalian toxicity of furathiocarb. Understanding the specifics of furathiocarb's interaction with AChE is therefore essential for assessing its environmental impact and developing strategies to mitigate its toxic effects.
Mechanism of Action
Furathiocarb, like other carbamate insecticides, functions as a competitive inhibitor of acetylcholinesterase. The mechanism involves the carbamoylation of a serine residue within the active site of the AChE enzyme. This process is reversible, as the carbamoylated enzyme can undergo spontaneous hydrolysis to regenerate the active enzyme. However, the rate of decarbamoylation is significantly slower than the rate of acetylation by the natural substrate, acetylcholine. This leads to a temporary inactivation of the enzyme, resulting in the accumulation of acetylcholine at the synapse and subsequent overstimulation of cholinergic receptors.[2]
The key steps in the inhibition of AChE by furathiocarb are:
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Binding: Furathiocarb reversibly binds to the active site of AChE, forming an enzyme-inhibitor complex.
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Carbamoylation: The carbamoyl (B1232498) moiety of furathiocarb is transferred to the hydroxyl group of a serine residue in the AChE active site, forming a carbamoylated enzyme and releasing the leaving group.
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Decarbamoylation: The carbamoylated enzyme is slowly hydrolyzed, regenerating the active enzyme and releasing the carbamic acid, which is unstable and decomposes.
It is important to note that the efficiency of inhibition is influenced by the structure of the carbamate. For instance, the larger carbamoyl moiety of furathiocarb compared to its metabolite carbofuran results in a "drastically" decreased AChE inhibition constant, making furathiocarb a less potent direct inhibitor.[5]
Quantitative Data on Furathiocarb-AChE Interaction
Precise quantitative data for the inhibition of acetylcholinesterase by furathiocarb, such as IC50 and Ki values, are not extensively reported in the available scientific literature. However, comparative data and limits of detection provide some insight into its inhibitory potential.
| Parameter | Value | Species/System | Notes |
| Limit of Detection | 0.46 mg/L | In vitro paper-based AChE inhibition assay | This value represents the lowest concentration at which the assay can detect the presence of furathiocarb through AChE inhibition, not its inhibitory potency (IC50).[6] |
| Comparative Potency | Less potent than Carbofuran | In vitro studies | The larger carbamoyl moiety of furathiocarb decreases the AChE inhibition constant "drastically" compared to its metabolite, carbofuran.[5] |
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
The following protocol is a detailed methodology for determining the in vitro inhibition of acetylcholinesterase by furathiocarb using the Ellman method. This colorimetric assay is a standard and widely accepted procedure for measuring AChE activity.
4.1. Principle
The Ellman's assay measures the activity of AChE by quantifying the production of thiocholine (B1204863). Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color production is proportional to the AChE activity. The presence of an inhibitor like furathiocarb will reduce the rate of this reaction.
4.2. Materials and Reagents
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Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
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Furathiocarb (analytical standard)
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Acetylthiocholine iodide (ATCI)
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5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
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Phosphate (B84403) buffer (0.1 M, pH 8.0)
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Solvent for furathiocarb (e.g., DMSO, ethanol)
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96-well microplate
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Microplate reader capable of measuring absorbance at 412 nm
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Multichannel pipette
4.3. Reagent Preparation
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Phosphate Buffer (0.1 M, pH 8.0): Prepare by mixing appropriate volumes of 0.1 M sodium phosphate monobasic and 0.1 M sodium phosphate dibasic solutions to achieve a pH of 8.0.
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DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer. Protect from light.
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ATCI Solution (75 mM): Dissolve an appropriate amount of ATCI in deionized water. Prepare this solution fresh daily.
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AChE Stock Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay will need to be optimized.
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Furathiocarb Stock Solution: Prepare a stock solution of furathiocarb in a suitable solvent (e.g., DMSO). Prepare serial dilutions from this stock solution to achieve the desired final concentrations for the assay.
4.4. Assay Procedure
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Plate Setup:
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Blank: Contains all reagents except the enzyme.
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Control (100% activity): Contains all reagents, including the enzyme and the solvent used for the inhibitor.
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Test Wells: Contain all reagents, including the enzyme and the furathiocarb solution at various concentrations.
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Reaction Mixture Preparation (in a 96-well plate):
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To each well, add 150 µL of phosphate buffer.
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Add 10 µL of DTNB solution to each well.
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Add 10 µL of the appropriate furathiocarb dilution or solvent (for control) to the respective wells.
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Add 10 µL of AChE solution to all wells except the blank wells.
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Pre-incubation: Gently mix the contents of the plate and incubate for 10-15 minutes at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.
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Initiation of Reaction: Add 10 µL of ATCI solution to all wells to start the enzymatic reaction.
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Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 412 nm every minute for a period of 10-20 minutes.
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Data Analysis:
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Calculate the rate of reaction (change in absorbance per minute) for each well.
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Calculate the percentage of inhibition for each furathiocarb concentration using the following formula: % Inhibition = [1 - (Rate of Test Well / Rate of Control Well)] * 100
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Plot the percentage of inhibition against the logarithm of the furathiocarb concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
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Signaling Pathways Affected by Furathiocarb-mediated AChE Inhibition
The inhibition of acetylcholinesterase by furathiocarb leads to a disruption of the normal cholinergic signaling pathway. The accumulation of acetylcholine in the synaptic cleft results in the continuous stimulation of both muscarinic and nicotinic acetylcholine receptors on the postsynaptic membrane.
Downstream Effects of AChE Inhibition:
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Muscarinic Receptor Overstimulation: Leads to a variety of parasympathetic effects, including increased salivation, lacrimation, urination, defecation, gastrointestinal distress, and bronchoconstriction.[4][7]
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Nicotinic Receptor Overstimulation:
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At the Neuromuscular Junction: Causes initial muscle fasciculations (twitching) followed by depolarization blockade, leading to muscle weakness and flaccid paralysis.[4]
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In the Autonomic Ganglia: Can lead to a mix of sympathetic and parasympathetic effects.
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In the Central Nervous System (CNS): Can cause a range of symptoms including tremors, convulsions, and respiratory depression.
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Oxidative Stress: The overstimulation of cholinergic receptors can lead to an increase in intracellular calcium levels, which in turn can trigger the production of reactive oxygen species (ROS) and induce oxidative stress.[8] This can contribute to cellular damage and the broader toxic effects of carbamate poisoning.
References
- 1. Buy Furathiocarb | 65907-30-4 [smolecule.com]
- 2. Furathiocarb | C18H26N2O5S | CID 47759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Furathiocarb (Ref: CGA 73102) [sitem.herts.ac.uk]
- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Characterization of furathiocarb metabolism in in-vitro human liver microsomes and recombinant cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - MSD Manual Professional Edition [msdmanuals.com]
- 8. Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
